molecular formula C23H30N8O3S B1684593 Apitolisib CAS No. 1032754-93-0

Apitolisib

Numéro de catalogue: B1684593
Numéro CAS: 1032754-93-0
Poids moléculaire: 498.6 g/mol
Clé InChI: YOVVNQKCSKSHKT-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • Applications De Recherche Scientifique

      Cancer Research: Apitolisib’s primary focus lies in cancer therapy due to its impact on the PI3K–PTEN–AKT–mTOR signaling network.

      Biology: Researchers study its effects on cell growth, survival, and metabolism.

      Medicine: Clinical trials explore its efficacy in different cancer types.

      Industry: Potential applications in drug development and personalized medicine.

  • Mécanisme D'action

    Target of Action

    Apitolisib, also known as GDC-0980, is a dual inhibitor that primarily targets two key enzymes: Phosphatidylinositol 3-Kinases (PI3K) and Mammalian Target of Rapamycin (mTOR) . These enzymes play a critical role in the PI3K-AKT-mTOR signaling pathway, which is involved in various biological processes such as cell growth, survival, differentiation, and metabolism .

    Mode of Action

    This compound works by selectively inhibiting the activity of PI3K and mTOR . By inhibiting these enzymes, this compound disrupts the PI3K-AKT-mTOR signaling pathway, which can lead to the inhibition of cell proliferation and promotion of cell apoptosis .

    Biochemical Pathways

    The PI3K-AKT-mTOR pathway is among the most common intracellular signaling pathways that are often abnormally activated in many human cancers . Activation of this pathway mediated by molecular aberrations plays a crucial role in promoting tumor development and resistance to anticancer therapies . This compound’s action on this pathway can lead to changes in cell cycle progression and cell proliferation .

    Result of Action

    The inhibition of the PI3K-AKT-mTOR pathway by this compound leads to a decrease in cell proliferation and an increase in cell apoptosis . This results in the suppression of tumor growth. Evidence of single-agent activity included partial responses in various types of cancers .

    Action Environment

    The efficacy and stability of this compound can be influenced by various environmental factors. For instance, cancer cells can adapt to PI3K inhibitors to reduce their effectiveness . Resistance to this compound could be due to intrinsic factors or acquired adaptation

    Safety and Hazards

    The commonest toxicities related to Apitolisib at the recommended phase 2 dose (RP2D) at 40 mg once daily included hyperglycemia (18%), rash (14%), liver dysfunction (12%), diarrhea (10%), pneumonitis (8%), mucosal inflammation (6%), and fatigue (4%) . It is also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes .

    Orientations Futures

    Apitolisib has shown promise in the treatment of various cancers. For instance, it has been used in trials studying the treatment of solid cancers, breast cancer, prostate cancer, renal cell carcinoma, and endometrial carcinoma . Future research may focus on exploring the synergy for combining PI3K inhibitors and immune checkpoint inhibitors in cancer treatment .

    Analyse Biochimique

    Biochemical Properties

    Apitolisib plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is a potent inhibitor of class I PI3K and mTOR kinases . These kinases are critical components of the PI3K-Akt-mTOR signaling pathway, which regulates cell growth, survival, and metabolism . By inhibiting these kinases, this compound disrupts this pathway, thereby exerting its therapeutic effects .

    Cellular Effects

    This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in hepatocellular carcinoma cells, this compound counteracts the effect of HIF-2α, thereby inducing cell apoptosis . It also exhibits dose-proportional pharmacokinetics with target modulation at doses ≥16 mg .

    Molecular Mechanism

    The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a dual inhibitor of class I PI3K and mTOR kinases, this compound exerts its effects at the molecular level . It suppresses phosphorylated serine-473 AKT levels by ≥90% in platelet-rich plasma within 4 hours at the maximum tolerated dose (MTD) of 50 mg .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, this compound demonstrated favorable pharmacokinetics and evidence of biologic activity in a first-in-human phase I study .

    Metabolic Pathways

    This compound is involved in the PI3K-Akt-mTOR signaling pathway . This pathway is a critical driver of oncogenesis, and successful inhibition of this system is a major objective in cancer drug discovery

    Méthodes De Préparation

    • Malheureusement, les voies de synthèse spécifiques et les méthodes de production industrielle d'apitolisib ne sont pas largement disponibles dans le domaine public. il est synthétisé par des procédés chimiques.
    • Les chercheurs ont optimisé sa synthèse pour obtenir une pharmacocinétique et une activité biologique favorables.
  • Analyse Des Réactions Chimiques

    • Apitolisib inhibe les deux isoformes de PI3K (α, β, δ, γ) avec des valeurs de CI50 de 5 nM, 27 nM, 7 nM et 14 nM, respectivement.
    • Il agit également comme un inhibiteur de mTOR avec une valeur de Ki de 17 nM.
    • Le composé subit diverses réactions, y compris la phosphorylation et la modulation des voies de signalisation en aval.
  • Applications de la recherche scientifique

      Recherche sur le cancer: this compound se concentre principalement sur la thérapie anticancéreuse en raison de son impact sur le réseau de signalisation PI3K–PTEN–AKT–mTOR.

      Biologie: Les chercheurs étudient ses effets sur la croissance cellulaire, la survie et le métabolisme.

      Médecine: Les essais cliniques explorent son efficacité dans différents types de cancer.

      Industrie: Applications potentielles dans le développement de médicaments et la médecine personnalisée.

  • Mécanisme d'action

    • This compound inhibe les kinases PI3K et mTOR, perturbant la voie PI3K–AKT–mTOR.
    • Ce faisant, il interfère avec la prolifération cellulaire, la survie et le métabolisme.
    • Les cibles moléculaires comprennent les isoformes de PI3K et les complexes mTOR (mTORC1 et mTORC2).
  • Comparaison Avec Des Composés Similaires

    • Le caractère unique d'Apitolisib réside dans son inhibition double de PI3K et de mTOR.
    • Des composés similaires comprennent d'autres inhibiteurs de PI3K (par exemple, idelalisib, copanlisib) et des inhibiteurs de mTOR (par exemple, everolimus, temsirolimus).

    Propriétés

    IUPAC Name

    (2S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26)/t15-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YOVVNQKCSKSHKT-HNNXBMFYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)[C@H](C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H30N8O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50145738
    Record name Apitolisib
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50145738
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    498.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1032754-93-0
    Record name Apitolisib [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032754930
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Apitolisib
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12180
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Apitolisib
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50145738
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name APITOLISIB
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C854K1MIJ
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Apitolisib
    Reactant of Route 2
    Apitolisib
    Reactant of Route 3
    Apitolisib
    Reactant of Route 4
    Reactant of Route 4
    Apitolisib
    Reactant of Route 5
    Apitolisib
    Reactant of Route 6
    Reactant of Route 6
    Apitolisib

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.